Methyl 2,4,6-trichloronicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

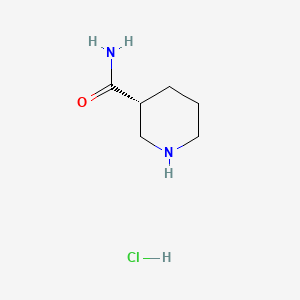

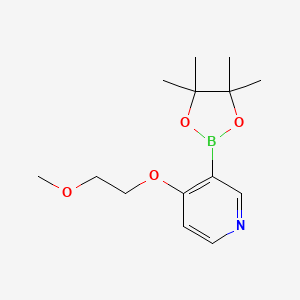

“Methyl 2,4,6-trichloronicotinate” is a chemical compound with the molecular formula C7H4Cl3NO2 . It has an average mass of 240.471 Da and a monoisotopic mass of 238.930756 Da .

Molecular Structure Analysis

“Methyl 2,4,6-trichloronicotinate” contains a total of 17 bonds; 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis

“Methyl 2,4,6-trichloronicotinate” has a molecular formula of C7H4Cl3NO2 . More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the current literature .Applications De Recherche Scientifique

-

Microbial Conversion to 2,4,6-Trichloroanisole (TCA)

- Field : Environmental Bioengineering and Geomicrobiology .

- Application : Contamination with 2,4,6-trichloroanisole (TCA) often causes taste and odor (T&O) problems in drinking water due to its low odor threshold concentration .

- Method : Microbial O-methylation of the precursor 2,4,6-trichlorophenol (TCP) would be the dominant mechanism for TCA formation . A strain named Mycolicibacterium sp. CB14 was found to have a high and stable conversion rate of TCP to TCA (85.9 ± 5.3%), regardless of the applied TCP concentration .

- Results : The limits of detection and quantification for TCP by this proposed method were determined to be 5.2 ng/L and 17.3 ng/L, respectively .

-

Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT)

- Field : Chemical Biology .

- Application : The study involves exploring the three orthogonal sites for aromatic nucleophilic substitution in cyanuric chloride (TCT) .

- Method : The preferential order of incorporation of different nucleophiles (such as alcohol, thiol, and amine) was addressed both experimentally and theoretically .

- Results : The preferential order for incorporating nucleophiles in TCT was found to be alcohol > thiol > amine .

-

Degradation Using Sludge Fermentation Broth

- Field : Environmental Engineering .

- Application : The use of sludge fermentation broth (FB) as a co-metabolic carbon source for treating 2,4,6-trichlorophenol (2,4,6-TCP) wastewater is a novel strategy .

- Method : The key to the feasibility of this strategy is whether the FB can promote the growth of functional microorganisms that are capable of degrading 2,4,6-TCP . The research findings revealed that when the influent concentration of sludge FB exceeded 300 mg COD/L, it significantly inhibited the degradation of 2,4,6-TCP .

- Results : Metagenomic analysis further showed that sludge FB can promote the enrichment of microbial chlorophenol degradation genes . The abundances of these six chlorophenol degradation genes were as follows: 1152 hits (PcpA), 112 hits (pcaF), 10,144 hits (pcaI), 12,552 hits (Mal-r), 8022 hits (chqB), and 20,122 hits (fadA) .

-

Aerobic Degradation by a Microbial Consortium

- Field : Microbiology .

- Application : A microbial consortium that efficiently degrades 2,4,6-TCP (2,4,6-trichlorophenol), as the sole source of carbon and energy under aerobic conditions was selected from municipal activated sludge .

- Method : The method involves the use of a microbial consortium for the degradation of 2,4,6-TCP .

- Results : The results of this study are not specified in the source .

-

Effects on Clarias batrachus

- Field : Environmental Science and Pollution Research .

- Application : The impact of 2,4,6-TCP on different physiological parameters of fish: haematological parameters (haemoglobin, total erythrocyte count, total leucocyte count and mean corpuscular haemoglobin), biochemical parameters (total serum protein and total serum glucose), growth and reproductive parameters (condition factor, hepatosomatic index, maturity index, specific growth rate, growth hormone, 17β-estradiol and testosterone), exposed to two concentrations of 2,4,6-TCP (0.5 mg/L and 1 mg/L — 1/10th and 1/20th of the LC 50) for a period of 15, 30 and 45 days .

- Method : The method involves the use of Clarias batrachus to test the toxicity of 2,4,6-TCP due to its high market value and consumption in India .

- Results : The results showed that C. batrachus even when exposed to the lower concentration (0.5 mg/L) for the shortest time (15 days) negatively impacted the organism in all the assessed parameters .

-

Degradation in the Activated Sludge Process

- Field : Bioprocess and Biosystems Engineering .

- Application : The effects of different carbon sources on the enrichment of 2,4,6TCP-degrading microbes and on reactor stability were investigated using a lab-scale sequencing batch reactor (SBR) .

- Method : Glucose, sucrose, and starch were selected as different carbon sources because of the different molecular weights .

- Results : The sucrose-fed activated sludge (AS) exhibited faster adaption and higher degradation rates for 2,4,6-TCP in long-term operation and typical cycles compared to that fed with glucose and starch .

Propriétés

IUPAC Name |

methyl 2,4,6-trichloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c1-13-7(12)5-3(8)2-4(9)11-6(5)10/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAISDXHCRPYTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745244 |

Source

|

| Record name | Methyl 2,4,6-trichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4,6-trichloronicotinate | |

CAS RN |

1218994-35-4 |

Source

|

| Record name | Methyl 2,4,6-trichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B567555.png)

![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)

![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)

![2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567560.png)

![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)

![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)